Propargyl-PEG7-NHS ester
CAS No.: 2093152-77-1
Cat. No.: VC0540369
Molecular Formula: C22H35NO11
Molecular Weight: 489.52
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2093152-77-1 |
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Molecular Formula | C22H35NO11 |
Molecular Weight | 489.52 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C22H35NO11/c1-2-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-22(26)34-23-20(24)3-4-21(23)25/h1H,3-19H2 |
Standard InChI Key | OXDKTPDVZLDTKO-UHFFFAOYSA-N |
SMILES | C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Propargyl-PEG7-NHS ester is defined by the molecular formula C₂₂H₃₅NO₁₁ and a molecular weight of 489.5 g/mol . The structure comprises three functional components:
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NHS ester: Reacts with primary amines (e.g., lysine residues or N-termini of proteins) to form stable amide bonds.
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PEG7 spacer: A seven-unit polyethylene glycol chain that enhances aqueous solubility and provides spatial flexibility for conjugates.
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Propargyl group: Enables click chemistry with azide-functionalized molecules, forming triazole linkages under CuAAC conditions .
The PEG spacer’s length (approximately 28.6 Å for seven ethylene oxide units) optimizes distance between conjugated molecules, reducing steric interference in biological systems .
Table 1: Key Physicochemical Properties
Synthesis and Structural Validation
The synthesis of Propargyl-PEG7-NHS ester involves sequential PEGylation reactions. First, a propargyl group is introduced to one terminus of a heptaethylene glycol chain, followed by activation of the opposite terminus with an NHS ester. Analytical validation via ¹H NMR and mass spectrometry confirms the structure, while HPLC ensures ≥95% purity . Glyco MindSynth’s certificate of analysis (CoA) reports compliance with these standards, including spectral matches to theoretical predictions .
Mechanisms of Bioconjugation
Amine Reactivity
The NHS ester reacts with primary amines (ε-amino groups of lysine or N-terminal amines) in neutral to slightly alkaline conditions (pH 7.0–9.0). This reaction forms a stable amide bond, enabling covalent attachment to proteins, peptides, or amine-functionalized surfaces . For example, conjugating this reagent to an antibody typically requires a 20-fold molar excess of NHS ester to achieve 4–6 modifications per IgG molecule .
Click Chemistry Compatibility
The terminal alkyne undergoes CuAAC with azides, producing a triazole linkage. This reaction is bioorthogonal, enabling site-specific conjugation in complex biological matrices . Vector Laboratories highlights its utility in labeling biomolecules without interfering with native functionalities .
Applications in Therapeutic Development
Antibody-Drug Conjugates (ADCs)
Propargyl-PEG7-NHS ester serves as a cleavable linker in ADCs, connecting cytotoxic payloads to monoclonal antibodies. The PEG spacer enhances solubility of hydrophobic drugs, while the cleavable design (e.g., via enzymatic or pH-sensitive mechanisms) ensures targeted release in tumor microenvironments . A patent by Albone et al. (US20170252458A1) describes its use in eribulin-based ADCs, underscoring its role in oncology .
PROTACs
In proteolysis-targeting chimeras, the compound links an E3 ubiquitin ligase ligand to a target protein binder. The PEG7 spacer facilitates optimal orientation for ubiquitination and subsequent proteasomal degradation of disease-associated proteins .
Diagnostic and Material Science Applications
Functionalized nanoparticles and biosensors utilize this reagent for surface modifications. For instance, amine-coated magnetic particles conjugated with azide-bearing probes via Propargyl-PEG7-NHS ester enable sensitive detection assays .
Practical Protocols for Conjugation
Table 2: Standard Conjugation Protocol for IgG
Step | Details |
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Antibody Preparation | Dissolve IgG (1–10 mg/mL) in PBS (pH 7.4). Avoid amine-containing buffers. |
Reagent Activation | Prepare 10 mM Propargyl-PEG7-NHS ester in DMSO immediately before use. |
Reaction | Add 20-fold molar excess of reagent to IgG. Incubate at 4°C for 2 hours. |
Purification | Remove unreacted reagent via dialysis or size-exclusion chromatography. |
Storage | Store conjugate at -20°C in aliquots to prevent freeze-thaw degradation. |
Critical Considerations:
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Solvent Limitation: Organic solvents (DMSO/DMF) should constitute <10% of the reaction volume to prevent protein denaturation .
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Hydrolysis Mitigation: NHS esters hydrolyze rapidly in aqueous media; reactions must be performed under anhydrous conditions .
Analytical and Quality Control Metrics
Structural Confirmation
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¹H NMR (DMSO-d₆): Peaks at δ 2.8–3.0 ppm (NHS ester protons), 3.4–3.7 ppm (PEG7 methylene groups), and 4.6 ppm (propargyl CH₂) .
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Mass Spectrometry: ESI-MS confirms [M+H]⁺ ion at m/z 490.5, consistent with the molecular formula .
Comparative Analysis with Analogues
Table 3: Comparison of Propargyl-PEGn-NHS Esters
Property | PEG5 (C₁₈H₂₇NO₉) | PEG7 (C₂₂H₃₅NO₁₁) | PEG1 (C₁₀H₁₁NO₅) |
---|---|---|---|
Molecular Weight | 401.4 g/mol | 489.5 g/mol | 225.2 g/mol |
Solubility | Moderate | High | Low |
Applications | Small molecule ADCs | Protein conjugates | Peptide labeling |
The PEG7 variant’s extended chain offers superior solubility and reduced steric interference compared to shorter PEG analogues, making it ideal for large biomolecules .
Recent Developments and Future Directions
Recent advances exploit Propargyl-PEG7-NHS ester in modular nanocarrier systems for targeted drug delivery. For example, its integration into pH-responsive micelles enhances tumor-specific payload release . Additionally, its use in bifunctional PROTACs targeting undruggable proteins (e.g., KRAS mutants) highlights expanding therapeutic applications .
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